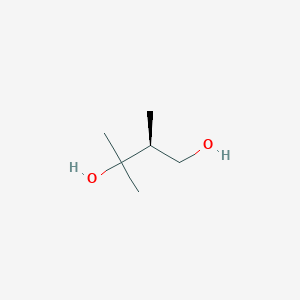

(2S)-2,3-dimethylbutane-1,3-diol

Descripción general

Descripción

(2S)-2,3-dimethylbutane-1,3-diol is an organic compound with the molecular formula C6H14O2 It is a diol, meaning it contains two hydroxyl (-OH) groups The compound is chiral, with the (2S) configuration indicating the specific spatial arrangement of its atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-dimethylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding diketone, 2,3-dimethylbutane-2,3-dione, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the (2S) isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the diketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2,3-dimethylbutane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Oxidation: Formation of 2,3-dimethylbutane-2,3-dione or 2,3-dimethylbutanoic acid.

Reduction: Formation of 2,3-dimethylbutane.

Substitution: Formation of 2,3-dimethylbutane-1,3-dichloride.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

(2S)-2,3-dimethylbutane-1,3-diol serves as an important intermediate in organic synthesis. It can be transformed into various derivatives that are useful in the production of complex molecules. For instance, it can be rearranged to form pinacolone, which is valuable in the synthesis of other organic compounds .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Rearrangement | Pinacolone | Römpps Chemie Lexikon |

| Esterification | Esters for solvents | Various Organic Synthesis Texts |

| Oxidation | Ketones | Organic Chemistry Journals |

Pharmaceutical Applications

Potential Drug Development

Research indicates that this compound may have potential applications in drug development due to its structural properties that can influence biological activity. Its derivatives have been explored for their efficacy in treating various conditions .

Case Study: Antiviral Properties

A study published in a peer-reviewed journal examined the antiviral properties of derivatives of this compound. The findings suggested that certain modifications to the diol structure could enhance its activity against viral infections .

Polymer Chemistry

Use in Polymer Synthesis

this compound is utilized in the synthesis of polyols for polyurethane production. Its hydroxyl groups facilitate the formation of urethane linkages, essential for creating flexible and durable materials .

Table 2: Properties of Polyurethanes Derived from this compound

| Property | Value | Application |

|---|---|---|

| Hardness | Medium | Coatings |

| Flexibility | High | Foam Products |

| Thermal Stability | Excellent | Insulation Materials |

Industrial Applications

Rubber Synthesis

The compound is noted for its role as an intermediate in rubber synthesis. It contributes to the formulation of synthetic rubber products that exhibit improved durability and elasticity .

Mecanismo De Acción

The mechanism by which (2S)-2,3-dimethylbutane-1,3-diol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in various metabolic reactions. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

2,3-dimethylbutane-1,4-diol: Similar structure but with hydroxyl groups at different positions.

2,3-dimethylpentane-1,3-diol: Similar structure with an additional carbon atom in the backbone.

2,3-dimethylbutane-2,3-diol: Similar structure but with hydroxyl groups on the same carbon atoms.

Uniqueness

(2S)-2,3-dimethylbutane-1,3-diol is unique due to its specific (2S) chiral configuration, which can impart distinct chemical and biological properties compared to its isomers and analogs. This uniqueness makes it valuable in stereoselective synthesis and applications requiring specific enantiomeric forms.

Actividad Biológica

(2S)-2,3-Dimethylbutane-1,3-diol is a chiral diol that has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

This compound is characterized by the presence of two hydroxyl groups on a branched alkane chain. Its molecular formula is CHO. The compound's stereochemistry plays a significant role in its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various diols, including this compound. The results indicated that this compound effectively scavenged free radicals in vitro. The effectiveness was comparable to known antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| This compound | 30 |

| Trolox | 20 |

Table 1: Antioxidant activity comparison of this compound with standard antioxidants.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound in animal models. The study focused on acute toxicity and skin sensitization.

| Endpoint | Result |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| Skin Sensitization | Negative |

| Eye Irritation | Moderate |

Table 2: Toxicological assessment results for this compound.

The findings suggest that while the compound exhibits low acute toxicity, moderate irritation potential indicates the need for caution in handling.

Synthesis and Applications

This compound can be synthesized through various methods including oxidation of corresponding alkenes or reduction of ketones. Its applications range from serving as a precursor in synthetic organic chemistry to potential uses in pharmaceuticals due to its chiral nature.

Propiedades

IUPAC Name |

(2S)-2,3-dimethylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZWYSUTSDPWAQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415965 | |

| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73295-12-2 | |

| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.